N,N-dibenzylmethanesulfonamide
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Overview
Description
N,N-dibenzylmethanesulfonamide is an organosulfur compound with the molecular formula C15H17NO2S It is characterized by the presence of a sulfonamide group attached to a methylene bridge, which is further connected to two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibenzylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with dibenzylamine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows :
- Dissolve dibenzylamine in a suitable solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (around -20°C).
- Allow the reaction to proceed while gradually warming to room temperature.
- After completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction: Reduction of the sulfonamide group can yield amines or thiols, depending on the reducing agent used.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N-dibenzylmethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and can be used in the development of new materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibenzylmethanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylmethanesulfonamide: Similar in structure but with methyl groups instead of benzyl groups.
N,N-diethylmethanesulfonamide: Contains ethyl groups instead of benzyl groups.
N,N-diphenylmethanesulfonamide: Features phenyl groups instead of benzyl groups.
Uniqueness
N,N-dibenzylmethanesulfonamide is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological activity. The benzyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-dibenzylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-19(17,18)16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZTFKJCLZTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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